2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPOJMUZHLUQPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9), a heterocyclic compound of significant interest in medicinal chemistry. While direct research on this specific molecule is emerging, this document synthesizes available data, explores the therapeutic potential based on structurally related compounds, and provides detailed methodologies for its synthesis and evaluation. This guide serves as a foundational resource for researchers investigating the potential of this and similar thiazole derivatives in drug discovery and development, with a focus on oncology, infectious diseases, and inflammatory conditions.

Introduction and Chemical Profile

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a cyclopentylamino group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, recognized for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The substituents on this particular molecule suggest potential for versatile biological interactions and further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1211515-49-9 | - |

| Molecular Formula | C₉H₁₂N₂O₂S | ChemScene[1] |

| Molecular Weight | 212.27 g/mol | ChemScene[1] |

| IUPAC Name | 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid | PubChem[2] |

| InChI Key | InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | PubChem[2] |

| Canonical SMILES | C1CCC(C1)NC2=NC=C(S2)C(=O)O | - |

| Appearance | Powder | BenchChem[2] |

| Purity | ≥95% (Commercially available for research) | BenchChem[2] |

Note: Some physicochemical properties like pKa, LogP, and solubility are not yet experimentally determined and would require predictive modeling or empirical analysis.

Synthesis and Chemical Reactivity

For the target molecule, a plausible synthetic route would involve the reaction of N-cyclopentylthiourea with an ethyl 2-chloro-3-oxobutanoate followed by hydrolysis of the resulting ester. A similar strategy has been successfully employed for the synthesis of related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which provides a strong basis for a potential synthetic pathway.[3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Cyclocondensation: Reaction of N-cyclopentylthiourea with ethyl 2-chloro-3-oxobutanoate to form ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid can be inferred from studies on closely related analogs and the broader class of thiazole derivatives.

Anticancer Activity

Structurally similar 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated significant anticancer activity.[3] These compounds were evaluated against a panel of human cancer cell lines, showing notable reductions in cell viability.[4][5]

Table 2: Anticancer Activity of a Related Thiazolone Derivative

| Cell Line | Cancer Type | Activity of Related Compound |

| Caco-2 | Colon Carcinoma | Significant cell viability reduction[4] |

| MDA-MB-231 | Breast Carcinoma | Significant cell viability reduction[4] |

| SK-MEL-30 | Skin Melanoma | Significant cell viability reduction[4] |

| PANC-1 | Pancreatic Carcinoma | Moderate activity[4] |

| U-118 MG | Glioma | Moderate activity[4] |

The proposed mechanism for some anticancer thiazole derivatives involves the induction of apoptosis through the activation of caspase pathways.[2]

Antimicrobial Properties

Thiazole derivatives are a well-established class of antimicrobial agents. Derivatives of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid have shown significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] The mechanism is thought to involve the disruption of bacterial folate synthesis pathways.[2] While specific Minimum Inhibitory Concentration (MIC) data for the title compound is not yet published, related thiazole compounds have shown potent activity. For instance, certain novel thiazole derivatives exhibited MIC values ranging from 0.70 to 2.77 µg/mL against multidrug-resistant staphylococci.[4]

Enzyme Inhibition: 11β-HSD1

A compelling area of investigation for this class of compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol and is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have shown potent inhibitory effects on 11β-HSD1.[3]

Table 3: 11β-HSD1 Inhibitory Activity of Related Thiazolone Derivatives

| Compound | IC₅₀ (µM) |

| 3h (spiro-cyclohexane derivative) | 0.07[4] |

| 3f (phenyl derivative) | 1.1[3] |

This suggests that the 2-(cyclopentylamino)thiazole scaffold is a promising starting point for the development of novel 11β-HSD1 inhibitors.

Kinase Inhibition and Endothelin Receptor Antagonism

The 2-aminothiazole core is a "privileged scaffold" in kinase inhibitor design.[6] Related substituted 1,3-thiazole compounds have been investigated as inhibitors of p38 MAP kinase and TNF-α production, which are key targets in inflammatory diseases.[2]

Additionally, patent literature suggests that compounds with this core structure have the potential to act as endothelin receptor antagonists.[2] Endothelin receptors play a crucial role in vasoconstriction, and their antagonism is a therapeutic strategy for conditions like hypertension.[2][7]

Experimental Protocols

The following protocols are based on methodologies used for structurally similar compounds and can be adapted for the evaluation of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Protocol: In Vitro Anticancer Activity (MTS Assay)

This protocol is adapted from the methodology used for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[4][5]

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Caco-2, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the growth medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the in vitro MTS cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Conclusion and Future Directions

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, this molecule warrants further investigation, particularly in the areas of oncology, infectious diseases, and metabolic disorders. Future research should focus on establishing a reproducible synthesis, determining its physicochemical properties, and conducting a comprehensive biological evaluation to ascertain its specific mechanisms of action and therapeutic potential. The insights and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

References

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). International Journal of Molecular Sciences, 24(8), 7252. [Link]

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. [Link]

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). PubMed. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2018). Scientific Reports, 8, 16953. [Link]

-

Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Journal of the Indian Chemical Society, 99(11), 100755. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]

-

Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. (2002). Current Medicinal Chemistry, 9(4), 441-462. [Link]

-

Endothelin receptor antagonists. (2017). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Aprocitentan: The First Endothelin Receptor Antagonist for Resistant Hypertension. (2024). American Journal of Therapeutics. [Link]

Sources

- 1. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 2. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelin antagonists for hypertension: has their time finally arrived? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid and Its Analogs

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Mechanistic Landscape of a Promising Thiazole Scaffold

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] Within this esteemed class of molecules resides 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a compound of significant interest due to its potential therapeutic applications. While direct, in-depth mechanistic studies on this specific carboxylic acid derivative are not extensively documented in peer-reviewed literature, a wealth of high-quality data from closely related analogs, particularly 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, provides a robust framework for understanding its likely biological targets and cellular effects.

This guide synthesizes the available evidence to construct a scientifically grounded narrative on the potential mechanisms of action of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid. By examining the well-documented activities of its structural congeners, we can delineate probable signaling pathways and molecular interactions. This document is intended not as a definitive statement on the compound's mechanism, but as an expert-guided roadmap for its investigation, complete with the experimental protocols necessary to validate these hypotheses.

Part 1: Elucidation of Core Mechanisms Based on Structural Analogs

The most compelling evidence for the biological activity of the 2-(cyclopentylamino)-1,3-thiazole scaffold comes from studies on its thiazol-4(5H)-one derivatives. These studies point towards two primary, interconnected mechanisms: potent enzyme inhibition and the induction of apoptosis in cancer cells.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A pivotal and well-characterized mechanism of action for derivatives of 2-(cyclopentylamino)thiazole is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4][5]

Causality and Significance: 11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues.[2] Overactivity of 11β-HSD1 is implicated in a range of metabolic disorders, including obesity and type 2 diabetes, as well as in the proliferation of certain cancers.[6][7] Therefore, its inhibition is a significant therapeutic strategy. The structural features of the 2-(cyclopentylamino)thiazole core appear to be well-suited for interaction with the active site of this enzyme.

Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have demonstrated potent inhibitory activity against 11β-HSD1. For instance, the derivative 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (compound 3h in cited literature) exhibited a remarkable IC50 value of 0.07 µM, highlighting the potential of this chemical class.[3][4]

Figure 2: Proposed mechanism for apoptosis induction via oxidative stress.

Other Potential Mechanisms of Action

While less directly substantiated for the 2-(cyclopentylamino) scaffold, the broader class of thiazole-containing compounds has been associated with other mechanisms that warrant consideration and investigation.

-

Antimicrobial Activity via Folate Synthesis Inhibition: Some thiazole derivatives have been shown to exert antimicrobial effects by disrupting bacterial folate synthesis pathways. [8]This pathway is an attractive target as it is essential for bacterial survival but absent in humans, who obtain folate from their diet. [9]Inhibition would likely target key enzymes such as dihydropteroate synthase (DHPS).

-

Endothelin Receptor Antagonism: A patent study has suggested that compounds with this core structure may act as inhibitors of endothelin receptor binding. [8]Endothelin receptors, particularly the ET-A subtype, are involved in vasoconstriction, and their antagonism is a therapeutic strategy for conditions like hypertension. [10][11]

Part 2: Experimental Protocols for Mechanistic Validation

To rigorously test these hypothesized mechanisms for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a series of well-defined experiments are required. The following protocols are provided as a guide for researchers.

Protocol: 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To quantify the inhibitory potency of the test compound on 11β-HSD1.

Rationale: This assay directly measures the enzymatic conversion of cortisone to cortisol and is a gold-standard method for identifying and characterizing 11β-HSD1 inhibitors. [12] Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5).

-

Prepare solutions of recombinant human 11β-HSD1, cortisone (substrate), NADPH (cofactor), and glucose-6-phosphate dehydrogenase/glucose-6-phosphate (NADPH regenerating system).

-

Prepare serial dilutions of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid and a known positive control inhibitor (e.g., PF-915275) in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well assay plate, add 5 µL of the test compound dilutions.

-

Add 10 µL of the enzyme/substrate/cofactor mix to each well to initiate the reaction.

-

Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes).

-

Stop the reaction by adding 5 µL of a stop solution containing a non-selective inhibitor (e.g., glycyrrhetinic acid) and the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).

-

Incubate at room temperature for 2 hours to allow for detection reagent binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader.

-

Calculate the ratio of the emission signals at 665 nm and 620 nm.

-

Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 3: Workflow for the 11β-HSD1 HTRF inhibition assay.

Protocol: Cell Viability Assessment (MTS Assay)

Objective: To determine the effect of the test compound on the metabolic activity and viability of cancer cell lines.

Rationale: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, which is proportional to the number of viable cells. [13][14]It is a robust and high-throughput method to screen for cytotoxic effects.

Methodology:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MDA-MB-231, Caco-2) under standard conditions.

-

Trypsinize and count the cells. Seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid in the appropriate culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for a specified duration (e.g., 72 hours).

-

-

MTS Reagent Addition and Incubation:

-

Prepare the MTS solution containing an electron coupling reagent (PES) according to the manufacturer's instructions.

-

Add 20 µL of the MTS solution to each well.

-

Incubate the plates for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Subtract the background absorbance from a cell-free well.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

-

Protocol: Caspase-3/7 Activity Assay (Luminescent Assay)

Objective: To determine if the compound induces apoptosis by activating executioner caspases 3 and 7.

Rationale: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This "add-mix-measure" assay uses a proluminescent substrate that produces a quantifiable light signal upon cleavage by active caspases, providing a direct measure of apoptosis. [5][8] Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its cell viability IC50 value, alongside a positive control (e.g., staurosporine) and a vehicle control.

-

Incubate for a period known to induce apoptosis (e.g., 6-24 hours).

-

-

Assay Reagent Preparation and Addition:

-

Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.

-

Allow the plate and reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from a cell-free control.

-

Express the data as fold-change in luminescence relative to the vehicle-treated control to indicate the level of caspase activation.

-

Part 3: Conclusion and Future Directions

The available scientific evidence strongly suggests that the 2-(cyclopentylamino)-1,3-thiazole scaffold is a pharmacologically active moiety with significant therapeutic potential. While direct mechanistic data for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid is pending, the robust and consistent findings for its thiazol-4(5H)-one analogs provide a compelling starting point for investigation. The most probable mechanisms of action are the inhibition of 11β-HSD1 and the induction of apoptosis in cancer cells via oxidative stress .

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path forward. A systematic investigation beginning with the 11β-HSD1 inhibition and cell viability assays, followed by mechanistic studies such as caspase activation, will be crucial to fully elucidate the pharmacological profile of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid. Such studies will not only confirm its mechanism of action but also pave the way for its potential development as a novel therapeutic agent for metabolic diseases or oncology.

References

-

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid - Benchchem.

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences. 2023;24(8):7252.

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed.

-

Thiazole derivatives: prospectives and biological applications. ResearchGate.

-

Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. ResearchGate.

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. ResearchGate.

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry.

-

New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. MDPI.

-

Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

-

Caspase Protocols in Mice. SpringerLink.

-

Caspase 3/7 Activity. Protocols.io.

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed.

-

Endothelin-1 receptor binding assay for high throughput chemical screening. PubMed.

-

The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. ResearchGate.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology.

-

A Researcher's Guide to Controls for 11β-HSD1 Inhibition Assays. Benchchem.

-

Folate status assessment history: implications for measurement of biomarkers in NHANES1. The American Journal of Clinical Nutrition.

-

Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

-

Cell Viability Assays. NCBI Bookshelf.

-

Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. PubMed Central.

-

Endothelin Receptor Antagonists. LiverTox - NCBI Bookshelf.

-

Endothelins and Endothelin Receptor Antagonists. Circulation.

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central.

-

New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PubMed.

-

Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase 3/7 Activity [protocols.io]

- 6. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity | MDPI [mdpi.com]

- 7. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 9. researchgate.net [researchgate.net]

- 10. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its inherent structural features allow for diverse biological activities, making it a focal point in the quest for novel drug candidates. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific thiazole derivative, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid . Synthesizing current research on this compound and its close analogs, this document delves into its promising roles as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an inducer of cancer cell apoptosis, a potential modulator of endothelin receptors, and an antimicrobial agent. This guide is intended to be a foundational resource, offering not only a summary of existing knowledge but also detailed experimental frameworks to facilitate further investigation and drug development efforts.

Introduction: The Thiazole Scaffold and the Emergence of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid

The five-membered heterocyclic ring containing both sulfur and nitrogen, known as thiazole, is a cornerstone in the development of pharmaceuticals.[1] Its unique electronic configuration and synthetic tractability have rendered it a versatile scaffold for designing molecules with a wide array of biological functions.[2] Thiazole-containing compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]

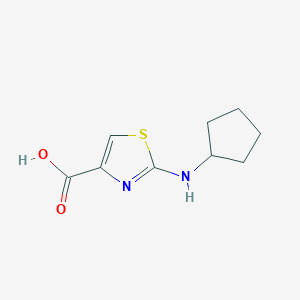

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (Figure 1) is a derivative that has garnered interest due to the established bioactivities of its structural components. The 2-aminothiazole core is a common feature in many biologically active compounds, and the cyclopentylamino and carboxylic acid moieties offer opportunities for specific molecular interactions and further chemical modifications. This guide will explore the scientifically substantiated potential therapeutic targets of this molecule, drawing upon direct evidence where available and leveraging data from structurally analogous compounds to build a robust hypothesis for its mechanisms of action.

Figure 1. Chemical structure of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Prime Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

A highly promising therapeutic avenue for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its derivatives lies in the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a pivotal role in the tissue-specific regulation of glucocorticoid activity, catalyzing the conversion of inactive cortisone to active cortisol. Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity, making it a compelling target for therapeutic intervention.

Recent studies on structurally similar 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated potent inhibitory activity against 11β-HSD1.[1][3] These findings provide a strong rationale for investigating 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid as a potential inhibitor.

Mechanism of Action: Modulating Glucocorticoid Activity

The therapeutic rationale for inhibiting 11β-HSD1 is to reduce the intracellular concentration of active glucocorticoids in key metabolic tissues such as the liver and adipose tissue. By blocking the conversion of cortisone to cortisol, inhibitors can mitigate the downstream effects of excessive glucocorticoid signaling, which include insulin resistance, visceral fat accumulation, and dyslipidemia. The cyclopentylamino group in the target molecule is hypothesized to play a crucial role in binding to the active site of the enzyme, a concept supported by structure-activity relationship (SAR) studies on related 2-aminothiazole derivatives.[4][5]

Quantitative Insights from Analogous Compounds

A study on a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed significant inhibitory potency against 11β-HSD1.[1] Notably, a derivative featuring a spiro system of the thiazole and a cyclohexane ring (compound 3h ) exhibited an exceptionally low IC50 value of 0.07 µM .[1][3] Another derivative with a p-bromophenyl substituent at the 5-position (compound 3g ) also showed high potency with an IC50 of 0.18 µM .[1] These values, summarized in Table 1, underscore the potential of the 2-(cyclopentylamino)thiazole scaffold for potent 11β-HSD1 inhibition.

Table 1: 11β-HSD1 Inhibitory Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

| Compound ID | R Group at Position 5 | IC50 (µM) for 11β-HSD1 Inhibition | Reference |

| 3h | Spiro-cyclohexane | 0.07 | [1][3] |

| 3g | p-bromophenyl | 0.18 | [1] |

| 3d | Isopropyl | 0.46 | [1] |

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

To validate the inhibitory potential of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid against 11β-HSD1, a robust in vitro enzymatic assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation proximity assay (SPA) beads

-

Test compound (2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid)

-

Positive control (e.g., Carbenoxolone)

-

Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

-

96-well microplates

-

Scintillation counter

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Assay Reaction: In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

-

Enzyme Addition: Add the recombinant human 11β-HSD1 enzyme to each well to initiate the reaction.

-

Substrate Addition: Add radiolabeled cortisone to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic conversion of cortisone to cortisol.

-

Reaction Termination: Stop the reaction by adding a potent, non-specific inhibitor like carbenoxolone.

-

Detection: Add SPA beads that are coated with an antibody specific for cortisol. The radiolabeled cortisol produced will bind to the beads, bringing the scintillant and the radioisotope in close proximity, which generates a detectable light signal.

-

Measurement: Measure the signal using a scintillation counter.

-

Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

Anticancer Activity: Induction of Apoptosis

The thiazole moiety is a well-established pharmacophore in the design of anticancer agents.[2] Several clinically used anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole ring.[2] Studies on 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its analogs suggest a potential role in inducing programmed cell death, or apoptosis, in cancer cells.

Mechanistic Insights: Caspase Activation and Beyond

One of the primary mechanisms by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (e.g., caspase-8 and -9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, ultimately leading to cell death.

Furthermore, some thiazole antibiotics have been shown to induce apoptosis by targeting the Forkhead box M1 (FoxM1) transcription factor.[6] FoxM1 is an oncogenic protein that is overexpressed in a wide range of human cancers and plays a critical role in cell proliferation and survival. Inhibition of FoxM1 activity or expression can lead to cell cycle arrest and apoptosis.[6]

Evidence of Pro-Apoptotic Activity

While direct evidence for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid is limited, studies on closely related thiazole derivatives provide strong support for its pro-apoptotic potential. For instance, a series of 1,3-thiazole incorporated phthalimide derivatives demonstrated potent cytotoxic and pro-apoptotic activity in various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[7] The pro-apoptotic activity was confirmed by DNA fragmentation and increased caspase-3 activity.[7]

Experimental Protocol: Caspase-3 Activation Assay via Western Blot

To investigate the pro-apoptotic effects of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a Western blot analysis to detect the cleavage of caspase-3 is a standard and reliable method.

Objective: To determine if the test compound induces apoptosis in a cancer cell line by detecting the cleaved (active) form of caspase-3.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

Test compound (2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid)

-

Positive control (e.g., Staurosporine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and controls for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them using lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis induction. Quantify the band intensity and normalize it to the loading control to compare the effects of different treatments.

Caption: Potential apoptotic pathways induced by the thiazole compound.

Endothelin Receptor Antagonism: A Cardiovascular Prospect

Endothelins are potent vasoconstrictor peptides that play a crucial role in the regulation of blood pressure and vascular tone.[8] They exert their effects through two receptor subtypes, ETA and ETB. Antagonists of these receptors are used in the treatment of pulmonary arterial hypertension.[9] The structural features of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid suggest that it could potentially interact with endothelin receptors.

While direct evidence for the endothelin receptor antagonist activity of this specific compound is not yet available, the exploration of this therapeutic target is warranted based on the broad pharmacological profile of thiazole derivatives.

Experimental Protocol: Endothelin Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the ETA and ETB endothelin receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors

-

Radiolabeled endothelin-1 ([¹²⁵I]-ET-1)

-

Test compound (2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid)

-

Non-labeled ET-1 (for non-specific binding determination)

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Step-by-Step Methodology:

-

Reaction Setup: In a reaction tube, combine the cell membranes, radiolabeled ET-1, and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the mixture at room temperature to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Activity: Targeting Bacterial Folate Synthesis

Thiazole derivatives have a long history as antimicrobial agents.[10] Their mechanism of action can vary, but one well-established target is the bacterial folate synthesis pathway.[11] Bacteria must synthesize their own folate, an essential cofactor for DNA and RNA synthesis, while humans obtain it from their diet. This metabolic difference makes the folate pathway an attractive target for selective antibacterial drugs.

Proposed Mechanism of Action

It is plausible that 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid could interfere with bacterial folate synthesis. The 2-aminothiazole core is structurally similar to p-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By acting as a competitive inhibitor of DHPS, the compound could block the production of dihydrofolic acid, a crucial precursor for folate.

Experimental Protocol: Antimicrobial Susceptibility Testing

Standard broth microdilution methods can be used to determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Objective: To determine the MIC of the test compound against clinically relevant bacterial strains such as Staphylococcus aureus and Escherichia coli.

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Test compound

-

Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

-

96-well microplates

-

Incubator

-

Microplate reader

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial dilution of the test compound in CAMHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum and add it to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Directions

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a promising molecule with the potential to engage multiple therapeutic targets. The strongest evidence, derived from closely related analogs, points towards potent inhibition of 11β-HSD1, suggesting its utility in metabolic diseases. Furthermore, its pro-apoptotic and potential antimicrobial activities warrant thorough investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to validate these hypotheses and further elucidate the mechanisms of action. Future research should focus on obtaining direct quantitative data for this specific compound, conducting in vivo efficacy studies in relevant disease models, and exploring structure-activity relationships to optimize its therapeutic potential. The versatility of the thiazole scaffold, combined with the encouraging preliminary data, positions 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid as a valuable lead compound in the ongoing search for novel and effective therapeutics.

References

[1] Baumgart, S., Kupczyk, D., Archała, A., Koszła, O., Sołek, P., Płaziński, W., Płazińska, A., & Studzińska, R. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. [Link]

[2] Sharma, V., Kumar, P., & Pathak, D. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

[4] Kluth, L. A., Gieseler, F., Gieseler, K., & Wölwer, C. B. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

[5] ResearchGate. (n.d.). The summary of structure activity relationship studies. Retrieved from [Link]

[12] Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(4), 767–786. [Link]

[13] Baumgart, S., Studzińska, R., & Płazińska, A. (2020). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. Molecules, 25(18), 4235. [Link]

[14] Baumgart, S., Studzińska, R., Archała, A., Koszła, O., Sołek, P., Płaziński, W., Płazińska, A., & Banach, A. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences, 26(18), 8972. [Link]

[3] PubMed. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

[15] PubMed Central. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Retrieved from [Link]

[8] Boss, C., Coassolo, P., & Cumin, F. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 385–403. [Link]

[9] Galie, N., Manes, A., & Branzi, A. (2004). Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension. Cardiology Clinics, 22(3), 435–443. [Link]

[16] Wu, C., Chan, M. F., Stavros, F., Webb, M. L., & Dixon, R. A. F. (2000). Endothelin Antagonists: Substituted Mesitylcarboxamides With High Potency and Selectivity for ET(A) Receptors. Journal of Medicinal Chemistry, 43(8), 1599–1612. [Link]

[6] Bhat, U. G., Halasi, M., & Gartel, A. L. (2009). Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells. PLoS ONE, 4(5), e5592. [Link]

[17] ResearchGate. (n.d.). IC50 values of compounds (1-32) and cisplatin, obtained in the antiproliferative assay... Retrieved from [Link]

[10] Melander, R. J., Zurawski, D. V., & Melander, C. (2018). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Future Medicinal Chemistry, 10(4), 417–427. [Link]

[7] Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 15(1), 58–70. [Link]

Sources

- 1. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 10. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelin antagonists: substituted mesitylcarboxamides with high potency and selectivity for ET(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Chemistry and Biology of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of a specific subclass: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its analogs. We will delve into the synthetic rationale, key biological targets, and the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics, offering both a conceptual framework and practical, field-proven experimental protocols.

Introduction: The Thiazole Nucleus as a Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[1][2] The 2-amino-1,3-thiazole-4-carboxylic acid core, in particular, offers a rich scaffold for chemical modification, with the 2-amino group, the carboxylic acid, and the C5 position of the thiazole ring providing vectors for diversification to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3] This guide will focus on derivatives bearing a cyclopentylamino group at the 2-position, a feature that often imparts a favorable balance of lipophilicity and conformational constraint.

Synthetic Strategies: Building the 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Core

The construction of the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold is most efficiently achieved through a modified Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[4][5] The general strategy involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule reveals two key starting materials: cyclopentylthiourea and an ethyl bromopyruvate derivative. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Caption: Retrosynthetic analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Step-by-Step Synthesis Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of Cyclopentylthiourea

-

To a solution of cyclopentylamine in a suitable solvent (e.g., ethanol), add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield cyclopentylthiourea.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

-

Dissolve cyclopentylthiourea and an equimolar amount of ethyl bromopyruvate in a polar solvent such as ethanol.

-

Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.

Step 3: Hydrolysis to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

-

Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Key Biological Targets and Mechanisms of Action

Derivatives of the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold have been investigated for their inhibitory activity against several key protein targets implicated in a range of diseases, including inflammatory disorders and cancer.

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] Dysregulation of this pathway is a hallmark of many inflammatory diseases. The 2-amino-1,3-thiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of p38 MAP kinase and thereby inhibiting its activity.

Tumor Necrosis Factor-alpha (TNF-α) Production

TNF-α is a pleiotropic cytokine with a central role in inflammation, immunity, and apoptosis.[2] Inhibition of TNF-α production is a validated therapeutic strategy for a variety of autoimmune diseases. Compounds based on the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold can suppress TNF-α production in immune cells, likely through the inhibition of upstream signaling pathways such as the p38 MAP kinase pathway.

Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[7] Certain 2-amino-1,3-thiazole derivatives have been identified as potent and selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[8] This activity suggests potential applications in neurological and cardiovascular diseases.

Caption: Key biological targets of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivatives.

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the in vitro evaluation of novel 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivatives.

p38α MAP Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38α MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

Biotinylated substrate peptide (e.g., Myelin Basic Protein)

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or equivalent

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the p38α enzyme and the biotinylated substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

TNF-α Production Inhibition Assay (Cell-based)

This assay assesses the ability of a compound to inhibit the production of TNF-α in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human or murine TNF-α ELISA kit

-

Test compounds dissolved in DMSO

Procedure:

-

Seed RAW 264.7 cells or PBMCs in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

Determine the IC50 value for the inhibition of TNF-α production.

Adenosine A1 Receptor Binding Assay

This assay measures the affinity of a compound for the adenosine A1 receptor.

Materials:

-

Membranes from cells expressing the human adenosine A1 receptor (e.g., CHO-hA1)

-

Radioligand (e.g., [3H]DPCPX)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

-

Test compounds dissolved in DMSO

Procedure:

-

In a 96-well filter plate, combine the cell membranes, the radioligand, and serial dilutions of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Wash the plate to remove unbound radioligand.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Calculate the percent displacement of the radioligand and determine the Ki value for the test compound.

Structure-Activity Relationships (SAR)

The following table summarizes key SAR trends for 2-amino-1,3-thiazole-4-carboxylic acid derivatives based on available literature.

| Position of Modification | Moiety | Impact on Activity | Rationale |

| 2-Amino Group | Small alkyl (e.g., methyl, ethyl) | Generally lower potency | Insufficient hydrophobic interaction with the binding pocket. |

| Cycloalkyl (e.g., cyclopentyl, cyclohexyl) | Increased potency | Favorable balance of lipophilicity and conformational restriction, enhancing binding affinity. | |

| Bulky alkyl (e.g., t-butyl, adamantyl) | Potency varies by target; can enhance selectivity | Can provide optimal filling of hydrophobic pockets in some targets, but may cause steric clashes in others. | |

| 4-Carboxylic Acid | Ester | Often used as a prodrug; activity depends on in vivo hydrolysis | Improves cell permeability. |

| Amide | Can introduce additional hydrogen bonding interactions | Allows for probing of additional binding interactions and modulation of physicochemical properties. | |

| C5 Position | Hydrogen | Baseline activity | |

| Small alkyl or aryl groups | Can significantly increase potency | Provides an additional vector for interaction with the protein target. |

Conclusion and Future Directions

The 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Its synthetic tractability and the potential for multi-target activity make it an attractive area for further investigation. Future work should focus on the synthesis of diverse analog libraries to further probe the SAR for each of the identified biological targets. Co-crystallization studies of lead compounds with their respective protein targets will be invaluable for understanding the molecular basis of their activity and for guiding future drug design efforts. Furthermore, a thorough evaluation of the pharmacokinetic and pharmacodynamic properties of promising analogs will be essential for their translation into clinical candidates.

References

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.

- Structure-activity relationships of p38 mitogen-activ

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Semantic Scholar.

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Hantzsch Thiazole Synthesis 2010. Scribd.

- Hantzsch Thiazole Synthesis. SynArchive.

- Pharmacological characterisation of novel adenosine A3 receptor antagonists.

- Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A(1) receptor. PubMed.

- Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. PubMed.

- Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Brieflands.

- Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)

- Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives.

- Hantzsch thiazole synthesis - labor

- 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. PubChem.

- Recent developments in adenosine receptor ligands and their potential as novel drugs. ScienceDirect.

- Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed.

- A kind of method for preparing thiazole-4-carboxylic acid.

- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules.

- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules.

- Antagonists of the human adenosine A(2A) receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives.

- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.

-

SAR study of the thiopyrano[2,3-d][3][9]thiazoles. ResearchGate.

Sources

- 1. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, promising derivative: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. By dissecting the molecule into its constituent parts—the 1,3-thiazole core, the C2-cyclopentylamino substituent, and the C4-carboxylic acid—we will explore the nuanced effects of structural modifications on biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into rational drug design and optimization strategies for this versatile chemical series.

Introduction: The Privileged 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms that is prevalent in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Thiazole-containing molecules have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The 2-aminothiazole moiety, in particular, is a common starting point for the synthesis of compound libraries due to its versatile reactivity and the significant impact of substitutions at the amino group and other positions on the thiazole ring.[6][7] The subject of this guide, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, represents a synthetically accessible and highly modifiable template for the development of novel therapeutics.

Core Structure Analysis: Deconstructing the Pharmacophore

To understand the SAR of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, we will analyze the molecule in three key sections:

-

The 1,3-Thiazole Core: The foundational heterocyclic ring.

-

The C2-Cyclopentylamino Group: The substituent at the 2-position.

-

The C4-Carboxylic Acid Group: The substituent at the 4-position.

The following diagram illustrates this molecular breakdown:

Caption: Molecular dissection of the target compound.

SAR of the 1,3-Thiazole Core

The thiazole ring itself is not merely a passive scaffold; its electronic and structural features are critical for biological activity. The aromatic nature of the ring and the presence of heteroatoms allow for a range of interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[3]

Modifications to the thiazole ring, such as the introduction of substituents at the C5 position, can significantly impact activity. For instance, in some series of 2-aminothiazole derivatives, the addition of a small alkyl or aryl group at C5 has been shown to enhance potency by occupying a nearby hydrophobic pocket in the target protein.

SAR of the C2-Cyclopentylamino Group

The substituent at the C2 position of the thiazole ring is a critical determinant of a compound's pharmacological profile. In the case of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, the cyclopentylamino group confers a moderate degree of lipophilicity.

Impact of the Cycloalkyl Ring Size

The size and nature of the cycloalkyl group can have a profound effect on binding affinity and selectivity. A systematic exploration of ring size is a logical first step in optimizing this part of the molecule.

| Ring Size | Predicted Effect on Lipophilicity (cLogP) | Potential Impact on Activity |

| Cyclopropyl | Lower | May be too small to effectively occupy the target's hydrophobic pocket. |

| Cyclobutyl | Moderate | A balance between cyclopropyl and cyclopentyl; could offer improved binding. |

| Cyclopentyl | Baseline | The starting point for optimization. |

| Cyclohexyl | Higher | Increased lipophilicity may enhance binding but could negatively impact solubility and ADME properties.[8] |

| Substituted Rings | Variable | Introduction of polar groups (e.g., hydroxyl) can improve solubility and provide additional hydrogen bonding opportunities. |

Bioisosteric Replacements for the Amine Linker

The secondary amine linker is a key hydrogen bond donor and can influence the overall conformation of the C2 substituent. Exploring bioisosteric replacements for this linker can lead to improved metabolic stability and altered binding modes.

-

Amide: Replacing the amine with an amide linker introduces a hydrogen bond acceptor (the carbonyl oxygen) and can restrict conformational flexibility.[9]

-

Ether or Thioether: These linkers remove the hydrogen bonding capability of the NH group and increase lipophilicity.

-

Reversed Amide: This modification can alter the vector of hydrogen bond donation and acceptance.

The following workflow outlines a systematic approach to exploring the SAR of the C2 position:

Caption: Workflow for C2-substituent SAR exploration.

SAR of the C4-Carboxylic Acid Group

The carboxylic acid at the C4 position is a key functional group, likely responsible for critical interactions with the biological target and for imparting aqueous solubility.

Importance of the Carboxylate

In many enzyme inhibitors and receptor antagonists, a carboxylate group forms a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in the active site. This strong, directional interaction can be a major driver of binding affinity.

Bioisosteric Replacements for the Carboxylic Acid

While crucial for activity, a carboxylic acid can also lead to poor cell permeability and rapid metabolic clearance. Therefore, exploring bioisosteric replacements is a common strategy in drug optimization.

| Bioisostere | Rationale | Potential Advantages |

| Tetrazole | Acidic proton, similar pKa to carboxylic acid. | Improved metabolic stability and cell permeability. |

| Hydroxamic Acid | Can chelate metal ions in metalloenzymes. | May offer a different binding mode and improved potency. |

| Acylsulfonamide | Acidic proton, can act as a hydrogen bond donor/acceptor. | Can modulate pKa and lipophilicity. |

| Ester | Prodrug strategy. | Esters can be hydrolyzed in vivo to release the active carboxylic acid, improving oral bioavailability. |

Experimental Protocols for SAR Determination

A robust and reproducible experimental workflow is essential for generating high-quality SAR data.

General Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Analogs

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole core.[2]

Step-by-Step Protocol:

-

React ethyl bromopyruvate with N-cyclopentylthiourea in a suitable solvent (e.g., ethanol).

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction and collect the precipitated ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate.

-

Hydrolyze the ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

-

Purify the final compound by recrystallization or column chromatography.

In Vitro Biological Assays

The choice of biological assay will depend on the therapeutic target of interest. For example, if the target is a kinase, an in vitro kinase inhibition assay would be appropriate.

Example Protocol: Kinase Inhibition Assay

-

Prepare a solution of the target kinase in assay buffer.

-

Serially dilute the test compounds in DMSO.

-

Add the test compounds and a fluorescently labeled substrate to the kinase solution.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Measure the fluorescence signal, which is proportional to kinase activity.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. A systematic investigation of the SAR, focusing on modifications to the C2-cyclopentylamino and C4-carboxylic acid groups, is likely to yield compounds with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing and testing a diverse library of analogs based on the principles outlined in this guide, with the ultimate goal of identifying a clinical candidate for further development.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-